5-(5-Furan-2-yl-2H-pyrazol-3-yl)-4-naphthalen-1-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of furyl, pyrazolyl, naphthyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The furyl group is introduced via a cyclization reaction involving furfural and hydrazine. The naphthyl group can be added through a Friedel-Crafts acylation reaction. Finally, the triazole ring is formed through a cycloaddition reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(2-furyl)-1H-pyrazole: A related compound with similar structural features but different functional groups.
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of the triazole ring.
Uniqueness
5-[3-(2-FURYL)-1H-PYRAZOL-5-YL]-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both furyl and naphthyl groups, along with the triazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H13N5OS |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13N5OS/c26-19-23-22-18(15-11-14(20-21-15)17-9-4-10-25-17)24(19)16-8-3-6-12-5-1-2-7-13(12)16/h1-11H,(H,20,21)(H,23,26) |
InChI Key |
WSLYXSIVPHXHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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